molecular formula C11H13NO3S B1616553 2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid CAS No. 338409-62-4

2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid

Cat. No.: B1616553
CAS No.: 338409-62-4
M. Wt: 239.29 g/mol
InChI Key: RXHIHKOQEFDAFN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. The compound’s unique structure allows it to interact with specific protein targets, making it valuable for elucidating protein functions and pathways .

Mechanism of Action

The mechanism of action of 2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid involves its interaction with protein targets. The compound’s sulfanyl group can form covalent bonds with cysteine residues in proteins, leading to modifications that can alter protein function and activity. This interaction is crucial for studying protein dynamics and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-Oxo-2-(4-methylanilino)ethyl]sulfanyl}-acetic acid
  • 2-{[2-Oxo-2-(4-aminophenyl)ethyl]sulfanyl}-acetic acid

Uniqueness

2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid is unique due to its specific interaction with protein cysteine residues, which is not as pronounced in similar compounds. This specificity makes it a valuable tool in proteomics research for studying protein modifications and interactions .

Properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHIHKOQEFDAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353276
Record name {[2-(4-Methylanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338409-62-4
Record name {[2-(4-Methylanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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